molecular formula C12H10N4 B2776975 2-(1H-imidazol-1-yl)-3-methylquinoxaline CAS No. 1275712-84-9

2-(1H-imidazol-1-yl)-3-methylquinoxaline

Cat. No.: B2776975
CAS No.: 1275712-84-9
M. Wt: 210.24
InChI Key: BWYSSCLYVBJEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are several methods used for the synthesis of imidazole-containing compounds . For example, Narasimhan et al. synthesized pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .


Molecular Structure Analysis

The imidazole ring is a constituent of several important natural products, including purine, histidine, histamine, and nucleic acid . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is amphoteric; that is, it can function as both an acid and a base . The compound is classified as aromatic due to the presence of a sextet of π-electrons .


Physical and Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .

Scientific Research Applications

Pharmacological Applications

  • Anti-fibrotic and Anti-metastatic Properties : A notable application of 2-(1H-imidazol-1-yl)-3-methylquinoxaline derivatives is in the development of novel ALK5 inhibitors, such as IN-1130, which exhibit significant potential in suppressing renal and hepatic fibrosis, as well as exerting anti-metastatic effects in cancer models. This compound demonstrated favorable pharmacokinetics, bioavailability, and tissue distribution, highlighting its potential as an oral anti-fibrotic drug (Kim et al., 2008).

Chemical Synthesis and Reactivity

  • Aqueous Synthesis of Imidazopyridines : Research into the chemical synthesis of imidazole-based compounds includes the development of "water-mediated" hydroamination and silver-catalyzed aminooxygenation techniques. These methods have facilitated the synthesis of methylimidazo[1,2-a]pyridines and related structures, demonstrating the versatility of imidazole in synthesizing complex heterocycles without the need for additional catalysts (Mohan et al., 2013).

  • Antibacterial and Antifungal Activities : Imidazole-based 1,4-naphthoquinones have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds, derived from this compound analogs, show promise against multi-drug resistant (MDR) infections, demonstrating broad-spectrum antibacterial activity against selected bacterial strains and pathogenic yeasts. This research underscores the potential of imidazole derivatives in addressing the challenge of antibiotic resistance (Choudhari et al., 2020).

Safety and Hazards

For safety and hazards, it’s always best to refer to the Material Safety Data Sheet (MSDS) of the specific compound .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . This indicates that imidazole and its derivatives have a broad range of potential applications in the future .

Properties

IUPAC Name

2-imidazol-1-yl-3-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-9-12(16-7-6-13-8-16)15-11-5-3-2-4-10(11)14-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYSSCLYVBJEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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